3,4-Difluoro-5-propoxybenzenethiol
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Overview
Description
3,4-Difluoro-5-propoxybenzenethiol is an organic compound with the molecular formula C₉H₁₀F₂OS and a molecular weight of 204.24 g/mol This compound features a benzene ring substituted with two fluorine atoms, a propoxy group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-propoxybenzenethiol typically involves the introduction of the propoxy group and the thiol group onto a difluorobenzene ring. One common method is the nucleophilic substitution reaction where a suitable difluorobenzene derivative reacts with a propoxy group donor under basic conditions. The thiol group can be introduced via thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-propoxybenzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups on the benzene ring.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-5-propoxybenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-propoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenethiol: Lacks the propoxy group, leading to different chemical properties and reactivity.
4-Propoxybenzenethiol:
3,4-Difluoroanisole: Contains a methoxy group instead of a thiol group, resulting in different chemical behavior.
Uniqueness
3,4-Difluoro-5-propoxybenzenethiol is unique due to the combination of fluorine atoms, a propoxy group, and a thiol group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,4-difluoro-5-propoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2OS/c1-2-3-12-8-5-6(13)4-7(10)9(8)11/h4-5,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMAPFJGAZWCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)S)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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